molecular formula C20H18ClN3O5S B2705901 4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(4-CHLOROBENZENESULFONYL)PIPERIDINE CAS No. 946237-87-2

4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(4-CHLOROBENZENESULFONYL)PIPERIDINE

Cat. No.: B2705901
CAS No.: 946237-87-2
M. Wt: 447.89
InChI Key: FLWYKDNJQZNBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]-1-(4-Chlorobenzenesulfonyl)Piperidine features a piperidine core substituted with a 1,3-benzodioxole-linked 1,2,4-oxadiazole moiety and a 4-chlorobenzenesulfonyl group. Structural characterization of such compounds often relies on crystallographic tools like the SHELX software suite .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O5S/c21-15-2-4-16(5-3-15)30(25,26)24-9-7-13(8-10-24)20-22-19(23-29-20)14-1-6-17-18(11-14)28-12-27-17/h1-6,11,13H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWYKDNJQZNBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(4-CHLOROBENZENESULFONYL)PIPERIDINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the reductive amination of a suitable aldehyde with ammonia or a primary amine.

    Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through the cyclization of a hydrazide with a nitrile or carboxylic acid derivative under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety, the piperidine ring, and the oxadiazole ring through a series of nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(4-CHLOROBENZENESULFONYL)PIPERIDINE undergoes various types of chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(4-CHLOROBENZENESULFONYL)PIPERIDINE has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Biological Studies: The compound is used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(4-CHLOROBENZENESULFONYL)PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites.

    Modulate Receptors: It can interact with receptors on the cell surface, leading to changes in cellular signaling pathways.

    Affect Gene Expression: It can influence the expression of specific genes, thereby altering cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Sulfonyl Substituents

The sulfonyl group in the target compound is substituted with a 4-chlorophenyl ring. This contrasts with analogs such as 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]-1-[(5-Fluoro-2-Methylphenyl)Sulfonyl]Piperidine (), which features a 5-fluoro-2-methylphenyl sulfonyl group. Key differences include:

  • Electron-withdrawing effects : The chloro substituent (Cl) in the target compound enhances electrophilicity compared to the fluoro (F) and methyl (CH₃) groups in the analog.
Table 1: Sulfonyl Substituent Comparison
Compound Sulfonyl Group Molecular Formula Molar Mass (g/mol)
Target Compound 4-Chlorophenyl C₂₀H₁₈ClN₃O₅S* 456.89*
Analog () 5-Fluoro-2-Methylphenyl C₂₁H₂₀FN₃O₅S 445.46

*Estimated based on structural similarity to .

Variations in the Oxadiazole Substituents

The oxadiazole ring in the target compound is linked to a 1,3-benzodioxole group, a motif associated with metabolic stability and bioavailability. In contrast, 4-(3-Phenyl-1,2,4-Oxadiazol-5-yl)-1-[2-(Phenylsulfonyl)Ethyl]Piperidine () replaces the benzodioxole with a simple phenyl group. Key distinctions include:

  • Hydrophobicity : The phenyl group in may confer greater lipophilicity, impacting membrane permeability .
Table 2: Oxadiazole Substituent Impact
Compound Oxadiazole Substituent Key Properties
Target Compound 1,3-Benzodioxol-5-yl Enhanced metabolic stability, polar surface
Analog () Phenyl Higher hydrophobicity, simpler structure

Biological Activity

The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-chlorobenzenesulfonyl)piperidine (often referred to as G947-4481) is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

The molecular formula of G947-4481 is C23H26N4O5SC_{23}H_{26}N_{4}O_{5}S, with a molecular weight of 470.55 g/mol . The structure includes a piperidine core substituted with a chlorobenzenesulfonyl group and an oxadiazole moiety linked to a benzodioxole unit. Key chemical properties include:

PropertyValue
Molecular Weight470.55 g/mol
Hydrogen Bond Acceptors11
Hydrogen Bond Donors0
LogP (Partition Coefficient)4.062
Water Solubility (LogSw)-4.02
Polar Surface Area83.948 Ų

These properties suggest that the compound may exhibit moderate lipophilicity, which is often favorable for membrane permeability in biological systems.

Biological Activity

Research on G947-4481 has indicated various biological activities, particularly in the context of its potential as an anticancer agent and its effects on cellular pathways.

Anticancer Activity

In a study evaluating the cytotoxic effects of various compounds, G947-4481 demonstrated significant activity against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.

Mechanism Studies

Further mechanistic studies revealed that G947-4481 can disrupt the mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production, which is critical in triggering apoptotic pathways in cancer cells. This suggests that the compound may act as a pro-apoptotic agent.

Case Studies

Several case studies have been documented regarding the use of G947-4481 in preclinical settings:

  • Case Study 1: Breast Cancer Cell Lines
    • Objective : To evaluate the efficacy of G947-4481 on MCF-7 breast cancer cells.
    • Findings : Treatment with G947-4481 resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours.
    • : The compound effectively inhibits growth in breast cancer cells, warranting further investigation into its potential therapeutic applications.
  • Case Study 2: In Vivo Models
    • Objective : To assess the antitumor effects of G947-4481 in xenograft models.
    • Findings : Mice treated with G947-4481 showed a significant reduction in tumor size compared to control groups (p < 0.05).
    • : These results support the compound's potential as an effective anticancer agent in vivo.

Future Directions

The promising biological activity of G947-4481 suggests several avenues for future research:

  • Clinical Trials : Initiating Phase I clinical trials to evaluate safety and efficacy in humans.
  • Mechanistic Studies : Further elucidation of the molecular pathways affected by G947-4481 could provide insights into its mode of action and potential combination therapies.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity could lead to more effective derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.